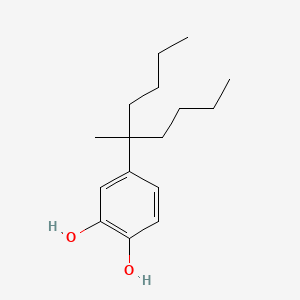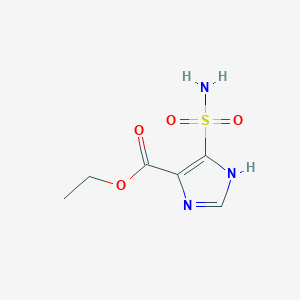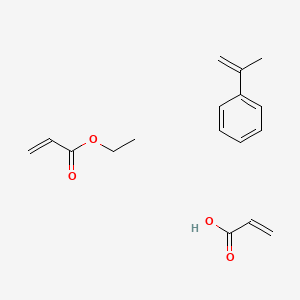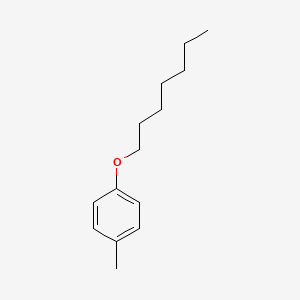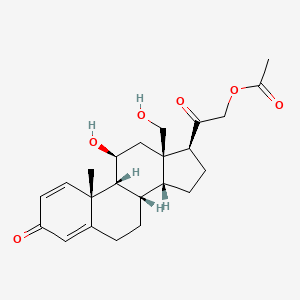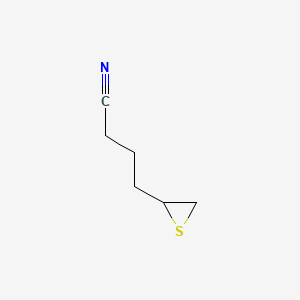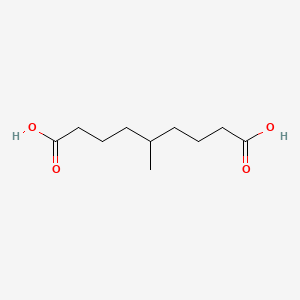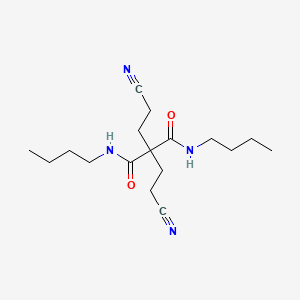
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C12H12O It is characterized by the presence of a methylidene group, a phenyl group, and a hydroxyl group attached to a butynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol typically involves the reaction of 4-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-one.
Reduction: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-en-1-ol or 2-Methylidene-4-(4-methylphenyl)butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylidene-4-phenylbut-3-yn-1-ol
- 2-Methylidene-4-(4-chlorophenyl)but-3-yn-1-ol
- 2-Methylidene-4-(4-methoxyphenyl)but-3-yn-1-ol
Uniqueness
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
60512-51-8 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-methylidene-4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,13H,2,9H2,1H3 |
Clé InChI |
KPBJFBCRYQETOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
